7-(tert-butyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Description
7-(tert-butyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
A novel compound demonstrating the steric hindrance of tert-butyl groups was synthesized, showcasing its relevance in structural chemistry and materials science. This synthesis is pivotal for understanding the electrochemical properties of sterically hindered o-benzoquinones, with specific emphasis on their reduction potentials. Such compounds are critical for the development of new materials with unique electronic properties (Arsenyev et al., 2020).
Chemical Reactions and Product Formation
Research into the thermal reactions of related oxazolo compounds with methylaromatics and benzyl derivatives has led to the formation of oxazolocoumarins, showcasing the versatility of these compounds in synthesizing a wide array of chemical structures. This study underscores the potential of 7-(tert-butyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione derivatives in pharmaceutical and synthetic organic chemistry (Nicolaides et al., 1993).
Material Science and Electrochemistry
In material science and electrochemistry, derivatives of the discussed compound are utilized to understand and develop new materials with specific optical and electrical properties. The electrochemical oxidation of related compounds in the presence of benzylamine derivatives highlights the potential applications of these compounds in creating new materials with desired electronic features (Salehzadeh & Nematollahi, 2014).
Hydrogen Bonding and Molecular Structures
Studies on similar structures have revealed intricate details about hydrogen bonding and molecular arrangements, providing insights into the design of drugs and materials with precise molecular configurations. The understanding of intermolecular interactions is crucial for the development of new pharmaceuticals and nanomaterials (Trilleras et al., 2008).
Properties
IUPAC Name |
7-tert-butyl-4-methyl-2-[(2-methylphenyl)methyl]purino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-12-8-6-7-9-13(12)10-24-17(25)15-16(22(5)19(24)26)21-18-23(15)11-14(27-18)20(2,3)4/h6-9,11H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHIVNJNJOOLCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C=C(O4)C(C)(C)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.